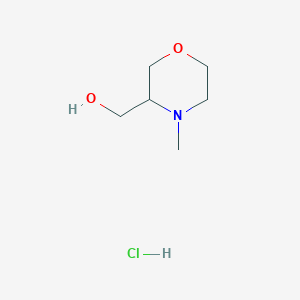

4-Methyl-3-(hydroxymethyl)morpholine HCl

Description

Overview of Morpholine (B109124) Chemistry and Its Role in Organic Synthesis

Morpholine's utility in organic synthesis is extensive and well-documented. wikipedia.org It serves as a fundamental building block in the preparation of a wide array of biologically active molecules, including antibiotics, anticancer agents, and analgesics. wikipedia.orgbuali-chem.com The presence of the secondary amine allows it to participate in a variety of chemical reactions, such as the formation of enamines, amides, and other nitrogen-containing compounds. wikipedia.org While the ether oxygen atom reduces the nucleophilicity and basicity of the nitrogen compared to similar secondary amines like piperidine (B6355638), this modulation of reactivity is often advantageous in synthetic strategies. wikipedia.orgbuali-chem.com

Industrially, morpholine is produced through methods like the dehydration of diethanolamine with sulfuric acid. slideshare.net Its low cost and polarity also make it a common solvent for chemical reactions. wikipedia.orgatamankimya.com Furthermore, its hydrochloride salt, morpholinium chloride, is readily formed by treating morpholine with hydrochloric acid, a common practice for handling and purifying amines. wikipedia.orgbuali-chem.com

Significance of Substituted Morpholines as Chemical Scaffolds

The true power of the morpholine ring in medicinal chemistry and materials science lies in its capacity for substitution. nih.gov By attaching various functional groups to the carbon or nitrogen atoms of the morpholine core, chemists can systematically alter the molecule's properties to achieve desired biological activities or material characteristics. nih.govnih.gov These "substituted morpholines" are considered privileged structures in drug design because they often confer improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, to the parent molecule. nih.govnih.gov

The three-dimensional nature of the morpholine ring is another key attribute, allowing for the creation of molecules that can better interact with the complex binding sites of biological targets like enzymes and receptors. nih.govnih.gov This has led to the incorporation of the morpholine scaffold into a multitude of approved and experimental drugs. nih.gov The development of new synthetic methods to create diverse and complex substituted morpholines remains an active area of research. nih.govacs.org

Contextualization of 4-Methyl-3-(hydroxymethyl)morpholine HCl

Within the vast family of substituted morpholines, this compound holds a position of particular importance. This compound is characterized by a methyl group attached to the nitrogen atom (position 4) and a hydroxymethyl group at position 3 of the morpholine ring. The hydrochloride salt form enhances its stability and ease of handling.

This compound is not typically an end product itself but rather a crucial intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, allows for a wide range of subsequent chemical modifications. The hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution, while the tertiary amine can act as a base or a directing group in various reactions.

The strategic placement of the methyl and hydroxymethyl groups provides a specific and predictable framework for building larger, more intricate molecular architectures. This makes it an invaluable tool for chemists seeking to construct novel compounds with tailored properties.

The carbon atom at position 3 of the morpholine ring in 4-Methyl-3-(hydroxymethyl)morpholine is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4-Methyl-3-(hydroxymethyl)morpholine and (S)-4-Methyl-3-(hydroxymethyl)morpholine. The study of these chiral forms and their stereoisomers is of paramount importance, particularly in the pharmaceutical industry.

Biological systems are inherently chiral, and as such, different enantiomers of a drug can have vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects. Therefore, the ability to synthesize stereochemically pure forms of building blocks like 4-Methyl-3-(hydroxymethyl)morpholine is critical for the development of safe and effective drugs. nih.gov

Research in this area focuses on developing asymmetric synthesis methods that selectively produce one enantiomer over the other. This often involves the use of chiral catalysts or starting materials derived from natural sources. mdpi.com The availability of enantiomerically pure 4-Methyl-3-(hydroxymethyl)morpholine allows for the stereoselective synthesis of complex target molecules, ensuring that the final product has the desired three-dimensional arrangement for optimal biological activity.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methylmorpholin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-7-2-3-9-5-6(7)4-8;/h6,8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUJQYWWXIUBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Methyl 3 Hydroxymethyl Morpholine Hcl

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and fingerprinting the molecular structure of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific bond types and functional groups. For 4-Methyl-3-(hydroxymethyl)morpholine HCl, the spectrum would be expected to display several key absorption bands:

O-H Stretch: A broad and strong band would be anticipated in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group in the hydroxymethyl substituent.

N-H⁺ Stretch: As a hydrochloride salt, the morpholine (B109124) nitrogen would be protonated. This would give rise to a broad, strong absorption band in the 2700-2400 cm⁻¹ range, characteristic of an amine salt.

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl group and the morpholine ring would appear as sharp bands between 3000 and 2850 cm⁻¹.

C-O Stretches: Two distinct C-O stretching bands would be expected. The C-O stretch of the primary alcohol (in the hydroxymethyl group) would likely appear in the 1075-1000 cm⁻¹ region. The C-O-C stretch of the morpholine ether linkage would also be found in the 1150-1085 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration of the tertiary amine would be observed in the fingerprint region, typically around 1250-1020 cm⁻¹.

Table 3.1.1: Expected FT-IR Absorption Bands for this compound (Note: This table is predictive, based on characteristic functional group frequencies, not on experimental data for the specific compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Amine Salt (-NH⁺) | N-H Stretch | 2700 - 2400 | Strong, Broad |

| Alkane Moieties | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Ether (-C-O-C-) | C-O Stretch | 1150 - 1085 | Strong |

| Primary Alcohol | C-O Stretch | 1075 - 1000 | Strong |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting

FT-Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the skeletal vibrations of the morpholine ring and the C-C and C-N bonds, providing a unique molecular fingerprint. Symmetrical C-H bending and C-O-C symmetric stretching modes would be expected to be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, a ¹H NMR spectrum would allow for the complete assignment of all protons in the structure.

Hydroxyl Proton (-OH): A singlet, whose chemical shift is variable and dependent on solvent and concentration.

Hydroxymethyl Protons (-CH₂OH): Two protons that would likely appear as a multiplet due to coupling with the adjacent proton at the C3 position of the morpholine ring.

Morpholine Ring Protons: The protons on the morpholine ring (at positions 2, 3, 5, and 6) would show complex splitting patterns (multiplets) in the upfield region, typically between 2.5 and 4.0 ppm. The proton at C3 would be coupled to the hydroxymethyl protons and the proton at C2.

Methyl Protons (-NCH₃): A singlet corresponding to the three protons of the N-methyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would be expected to show six distinct signals, one for each carbon atom.

Table 3.2.2: Expected ¹³C NMR Signals for this compound (Note: This table is predictive, based on characteristic chemical shifts, not on experimental data.)

| Carbon Atom | Expected Chemical Shift (ppm) |

| -C H₂OH (Hydroxymethyl) | 60 - 70 |

| C3 (Morpholine Ring) | 55 - 65 |

| C2, C5, C6 (Morpholine Ring) | 45 - 75 |

| -NC H₃ (Methyl) | 40 - 50 |

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been published in scientific literature. While the theoretical exact mass can be calculated from its molecular formula (C6H13NO2 for the free base), experimentally determined values, which are crucial for confirming the elemental composition with high accuracy, are not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

A detailed analysis of the fragmentation pathways of this compound using Tandem Mass Spectrometry (MS/MS) has not been documented. While general fragmentation patterns for related structures like N-methylmorpholine can be predicted based on established principles of mass spectrometry, a specific, experimentally verified fragmentation pathway for this particular substituted morpholine derivative is not available in the literature. Such an analysis would be essential for structural elucidation and identification in complex mixtures.

X-ray Crystallography for Solid-State Molecular Architecture

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its solid-state molecular architecture, including crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, remains undetermined.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Specific computational studies employing Density Functional Theory (DFT) on this compound are absent from the scientific literature. Therefore, detailed theoretical data on its optimized geometry and electronic structure are not available.

No published research provides a data table of optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound derived from DFT calculations.

A Potential Energy Distribution (PED) analysis, which is used to make precise assignments for vibrational modes observed in infrared and Raman spectroscopy, has not been reported for this compound. Such an analysis is dependent on prior DFT frequency calculations and is crucial for a complete understanding of the molecule's vibrational properties.

Analysis of HOMO-LUMO Bandgap and Electron Excitation

The electronic properties of this compound can be effectively understood by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO bandgap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov A smaller bandgap is indicative of a molecule that is more easily polarized and has higher chemical reactivity, as less energy is required to excite an electron from the ground state to an excited state. researchgate.net

In computational studies of similar morpholine derivatives, the HOMO is typically localized on the more electron-rich regions of the molecule, such as the oxygen and nitrogen atoms of the morpholine ring, which act as the primary electron-donating centers. Conversely, the LUMO is generally distributed over the areas that can accept electrons. For this compound, the presence of the hydroxyl group and the methyl group, along with the protonated amine, influences the distribution of these orbitals.

The HOMO-LUMO bandgap is a key factor in understanding the electronic absorption spectra of the molecule. The energy of the gap corresponds to the energy of the lowest electronic transition, which can be correlated with the absorption wavelength in the UV-Visible spectrum. Theoretical calculations, often performed using Density Functional Theory (DFT), allow for the prediction of these electronic transitions. nih.gov

Table 1: Theoretical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.12 |

| ELUMO | -0.98 |

| Bandgap (ΔE) | 6.14 |

| Ionization Potential (I) | 7.12 |

| Electron Affinity (A) | 0.98 |

| Global Hardness (η) | 3.07 |

| Global Softness (S) | 0.326 |

| Electronegativity (χ) | 4.05 |

| Chemical Potential (μ) | -4.05 |

Note: These values are illustrative and based on typical DFT calculations for similar morpholine derivatives.

The relatively large bandgap suggests that this compound is a kinetically stable molecule. A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com The calculated global reactivity descriptors, such as hardness, softness, and electrophilicity index, further quantify the molecule's reactivity. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors on the MEP surface represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions within a molecule. researchgate.net This method allows for the investigation of charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). taylorfrancis.com The strength of these interactions can be quantified by the second-order perturbation energy, E(2).

Table 2: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | σ*(C2-C3) | 2.8 |

| LP (O1) | σ*(C5-C6) | 3.1 |

| LP (N4) | σ*(C3-C2) | 4.5 |

| LP (N4) | σ*(C5-C6) | 4.2 |

Note: LP denotes a lone pair. The specific atom numbering is based on the standard morpholine ring structure. These values are representative examples.

The NBO analysis also provides information about the hybridization of the atoms and the natural atomic charges, offering a more detailed picture of the electron distribution than simple population analyses. researchgate.net

Topological Studies (Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Topological analysis of the electron density provides further insights into the nature of chemical bonds and non-covalent interactions. researchgate.net

The Reduced Density Gradient (RDG) is a method used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This results in surfaces that identify the location and nature of these interactions.

For this compound, RDG analysis would be expected to reveal intramolecular hydrogen bonding between the hydroxyl group and the morpholine ring's heteroatoms, as well as van der Waals interactions between different parts of the molecule.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are functions that provide a measure of the localization of electrons in a molecule. researchgate.net They are useful for distinguishing between different types of chemical bonds (covalent, ionic, metallic) and for identifying the positions of lone pairs and atomic cores. High values of ELF and LOL indicate regions where electrons are highly localized. In the context of this compound, ELF and LOL analyses would clearly delineate the covalent bonds within the molecule and the lone pairs on the oxygen and nitrogen atoms, providing a visual representation of the molecule's electronic structure.

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 3 Hydroxymethyl Morpholine Hcl

Fundamental Chemical Transformations

The reactivity of 4-Methyl-3-(hydroxymethyl)morpholine can be understood by examining the characteristic reactions of its constituent functional groups.

Two primary sites within the molecule are susceptible to oxidation: the tertiary amine nitrogen and the primary alcohol.

Oxidation of the Tertiary Amine: Tertiary amines can be oxidized to form amine oxides. In a reaction analogous to the oxidation of N-methylmorpholine, the nitrogen atom in 4-Methyl-3-(hydroxymethyl)morpholine can be oxidized, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding N-oxide, 4-Methyl-3-(hydroxymethyl)morpholine N-oxide. nist.gov

Oxidation of the Primary Alcohol: The hydroxymethyl group (-CH₂OH) is a primary alcohol and can undergo oxidation to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidant used.

Partial Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), can selectively oxidize the primary alcohol to the corresponding aldehyde, 4-methylmorpholine-3-carbaldehyde.

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol completely to the carboxylic acid, 4-methylmorpholine-3-carboxylic acid.

Enzymatic Oxidation: The laccase-TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) system is known to selectively oxidize primary alcohol functions under mild conditions, presenting a green chemistry approach to this transformation. nih.gov

Table 1: Potential Oxidation Reactions of 4-Methyl-3-(hydroxymethyl)morpholine

| Starting Material | Reagent(s) | Expected Major Product | Product Type |

| 4-Methyl-3-(hydroxymethyl)morpholine | H₂O₂ or m-CPBA | 4-Methyl-3-(hydroxymethyl)morpholine N-oxide | Amine Oxide |

| 4-Methyl-3-(hydroxymethyl)morpholine | PCC or DMP | 4-Methylmorpholine-3-carbaldehyde | Aldehyde |

| 4-Methyl-3-(hydroxymethyl)morpholine | KMnO₄ or Jones Reagent | 4-Methylmorpholine-3-carboxylic acid | Carboxylic Acid |

| 4-Methyl-3-(hydroxymethyl)morpholine | Laccase/TEMPO System | 4-Methylmorpholine-3-carbaldehyde | Aldehyde |

The functional groups within 4-Methyl-3-(hydroxymethyl)morpholine—a tertiary amine, a primary alcohol, and an ether—are generally in a reduced state and are resistant to further reduction under standard catalytic hydrogenation or metal hydride (e.g., NaBH₄, LiAlH₄) conditions. Significant transformations, such as the reductive cleavage of the carbon-oxygen ether bond within the morpholine (B109124) ring, would require harsh reaction conditions, such as the use of very strong reducing agents or high-pressure hydrogenation, which are not common transformations for this class of compounds. Similarly, if the molecule were first oxidized to the N-oxide, it could then be reduced back to the tertiary amine.

The primary alcohol of the hydroxymethyl group is the main site for nucleophilic substitution. The hydroxyl (-OH) group is a poor leaving group and must first be converted into a better one, such as a sulfonate ester or a halide, to facilitate substitution.

Activation of the Hydroxyl Group: The alcohol can be reacted with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form a tosylate or mesylate ester, respectively. These are excellent leaving groups.

Substitution: The resulting activated intermediate, (4-methylmorpholin-3-yl)methyl tosylate, can then readily undergo an Sₙ2 reaction with a wide variety of nucleophiles. This allows for the synthesis of a diverse range of 3-substituted-4-methylmorpholine derivatives.

Table 2: Illustrative Nucleophilic Substitution Pathways

| Step | Reactant | Reagent(s) | Intermediate/Product |

| 1. Activation | 4-Methyl-3-(hydroxymethyl)morpholine | TsCl, Pyridine | (4-Methylmorpholin-3-yl)methyl tosylate |

| 2. Substitution | (4-Methylmorpholin-3-yl)methyl tosylate | Sodium Cyanide (NaCN) | (4-Methylmorpholin-3-yl)acetonitrile |

| 2. Substitution | (4-Methylmorpholin-3-yl)methyl tosylate | Sodium Azide (NaN₃) | 3-(Azidomethyl)-4-methylmorpholine |

| 2. Substitution | (4-Methylmorpholin-3-yl)methyl tosylate | Ammonia (NH₃) | (4-Methylmorpholin-3-yl)methanamine |

The hydroxymethyl group can participate in condensation reactions, most notably to form esters and ethers.

Esterification: In the presence of an acid catalyst, 4-Methyl-3-(hydroxymethyl)morpholine can react with a carboxylic acid in a Fischer esterification reaction to produce the corresponding ester. The reaction involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.

Etherification: To form an ether via a Williamson-type synthesis, the alcohol must first be deprotonated with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide (e.g., ethyl iodide) to form a new ether linkage.

Mechanistic Pathways of Functionalization and Derivatization

Beyond fundamental transformations, specialized catalytic systems can be used to create complex derivatives of the morpholine scaffold.

Laccases (benzenediol:oxygen oxidoreductase) are multi-copper enzymes that catalyze the oxidation of a wide range of phenolic and anilinic substrates, using molecular oxygen as the oxidant and producing water as the only byproduct. mdpi.comncsu.edu These enzymes are valuable tools in green chemistry for synthesizing novel bioactive compounds. researchgate.netrsc.org

The primary mechanism for laccase-catalyzed derivatization of morpholines involves a cross-linking reaction between a suitable laccase substrate (e.g., a para-dihydroxylated aromatic compound like hydroquinone) and a morpholine derivative. nih.gov It is important to note that this specific reaction pathway has been demonstrated for morpholines containing primary or secondary amino groups. nih.gov The tertiary amine of 4-Methyl-3-(hydroxymethyl)morpholine would not be able to act as a nucleophile in the same manner. However, its precursor, 3-(hydroxymethyl)morpholine (a secondary amine), would be a suitable candidate for this transformation.

The mechanistic pathway proceeds as follows:

Oxidation of Substrate: The laccase enzyme catalyzes the one-electron oxidation of a phenolic substrate (e.g., hydroquinone) to a highly reactive semiquinone radical. Further oxidation can lead to the formation of a quinone. mdpi.comnih.gov

Nucleophilic Attack: The secondary amine of the morpholine ring acts as a nucleophile and attacks the electrophilic quinone intermediate, typically via a Michael-type addition. mdpi.com

Formation of C-N Bond: This attack results in the formation of a new carbon-nitrogen bond, covalently linking the morpholine scaffold to the aromatic ring. nih.gov

Rearomatization/Further Reaction: The resulting intermediate may then rearomatize or undergo further reactions to yield the final stable product.

This enzymatic approach has been successfully used to synthesize novel morpholine-substituted aromatic compounds, some of which have demonstrated antibacterial and antifungal activities. nih.gov The yields for such reactions can be as high as 80%. nih.gov

Table 3: Laccase-Catalyzed Synthesis of Bioactive Morpholine Derivatives

| Laccase Substrate | Morpholine Reactant | Enzyme Source | Resulting Product Class | Reported Biological Activity |

| Hydroquinones | Morpholine (Secondary Amine) | Myceliophthora thermophila | Morpholine-substituted aromatics | Antibacterial, Antifungal nih.gov |

| Catechols | Morpholine (Secondary Amine) | Myceliophthora thermophila | Quinonoid hybrid dimers | Not specified nih.gov |

| p-Hydroquinones | p-Aminobenzoic acid | Pycnoporus cinnabarinus | Aminated constitution isomers | Not specified nih.gov |

Understanding C-H Methylation Mechanisms in Analogous Systems

The introduction of a methyl group onto a molecule, a process known as methylation, can significantly alter its biological and chemical properties. In the context of saturated heterocyclic systems like 4-Methyl-3-(hydroxymethyl)morpholine, C-H methylation presents a synthetic challenge that has been addressed through various mechanistic approaches in analogous compounds. These methods typically involve the activation of a C-H bond, which is inherently unreactive, to allow for the introduction of a methyl group.

One prevalent strategy involves a late-stage C-H functionalization approach. This often proceeds through a radical-mediated pathway. In a typical mechanism, a catalyst, often a transition metal complex, facilitates the abstraction of a hydrogen atom from a carbon, generating a carbon-centered radical. This radical intermediate can then react with a methylating agent. For instance, in systems containing N- and O-heterocycles, an oxidative approach can be employed. This involves an initial C-H hydroxylation to form a hemiaminal intermediate, which can then be converted to an iminium ion. This electrophilic iminium ion is subsequently attacked by a methyl nucleophile, such as an organometallic reagent, to yield the methylated product.

Another approach involves directed methylation , where a directing group on the molecule guides a metal catalyst to a specific C-H bond. While the hydroxyl group in 4-Methyl-3-(hydroxymethyl)morpholine could potentially act as a directing group, the efficiency of such a process would depend on the reaction conditions and the catalytic system employed.

The table below summarizes common C-H methylation strategies applicable to saturated heterocycles, which can be considered analogous to the target molecule.

| Methylation Strategy | General Mechanism | Key Intermediates | Typical Reagents |

| Oxidative C-H Methylation | C-H bond is first oxidized (e.g., hydroxylated), followed by nucleophilic methylation. | Hemiaminal, Iminium ion | Oxidant (e.g., peroxide), Methylating agent (e.g., organometallic reagent) |

| Radical-Mediated Methylation | Homolytic cleavage of a C-H bond to form a radical, which is then trapped by a methyl radical source. | Carbon-centered radical | Radical initiator, Methyl radical source |

| Directed C-H Methylation | A directing group positions a catalyst to activate a specific C-H bond for methylation. | Organometallic intermediate | Transition metal catalyst (e.g., Pd, Rh), Methylating agent |

Elucidation of Transient Intermediates (e.g., Hemiaminal and Iminium Ions)

The nitrogen atom of the morpholine ring in 4-Methyl-3-(hydroxymethyl)morpholine plays a central role in its reactivity, particularly in the formation of transient intermediates like hemiaminals and iminium ions. These species are often key to understanding the mechanisms of various reactions, including the C-H methylation described above.

A hemiaminal is a functional group in which a carbon atom is bonded to both an amine and a hydroxyl group. In the context of 4-Methyl-3-(hydroxymethyl)morpholine, a hemiaminal could be formed through the oxidation of the C-H bond adjacent to the nitrogen atom. This intermediate is typically unstable and exists in equilibrium with its precursor and subsequent products.

The protonation of the hemiaminal's hydroxyl group, followed by the elimination of a water molecule, leads to the formation of a highly reactive iminium ion . An iminium ion contains a positively charged, double-bonded nitrogen atom (C=N+R2). The formation of this electrophilic species is a critical step in many reactions as it renders the adjacent carbon atom susceptible to nucleophilic attack.

The general pathway for the formation of these transient intermediates from a secondary amine like a morpholine derivative can be summarized as follows:

Oxidation/Addition: The carbon alpha to the nitrogen is functionalized, for instance, by the addition of a hydroxyl group, to form a hemiaminal.

Protonation: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated.

Elimination: The protonated hydroxyl group leaves as a molecule of water.

Iminium Ion Formation: The resulting species is a resonance-stabilized iminium ion, which is a potent electrophile.

These intermediates are crucial in various synthetic transformations, including Mannich reactions, Pictet-Spengler reactions, and various alkylation and arylation reactions.

Degradation Pathways and Chemical Stability

The stability of 4-Methyl-3-(hydroxymethyl)morpholine HCl is a critical parameter, and its degradation can occur through several pathways, primarily influenced by factors such as pH and temperature.

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of this compound is expected to be pH-dependent. The morpholine ring itself is generally stable; however, the presence of the N-methyl group and the hydroxymethyl substituent, along with the acidic nature of the hydrochloride salt, can influence its susceptibility to degradation.

Acidic Conditions (Low pH): In a strongly acidic solution, the morpholine nitrogen is protonated, forming a morpholinium ion. This positive charge can inductively weaken the adjacent C-O and C-N bonds within the ring, although significant energy is typically required for ring cleavage. The primary alcohol is unlikely to undergo significant reactions under mild acidic conditions at room temperature. However, at elevated temperatures, acid-catalyzed dehydration of the alcohol could potentially occur, leading to the formation of an alkene, which might be followed by further reactions.

Neutral Conditions (pH ~7): Under neutral conditions, the compound is expected to be relatively stable. The concentration of both H+ and OH- ions is low, minimizing the rates of acid- or base-catalyzed degradation pathways.

Alkaline Conditions (High pH): In basic solutions, the morpholinium ion is deprotonated to the free tertiary amine. While the morpholine ring is generally stable under basic conditions, the possibility of elimination reactions involving the hydroxymethyl group could increase, especially at higher temperatures.

The table below provides a qualitative prediction of the stability of this compound under different pH conditions, based on the general reactivity of its functional groups.

| pH Condition | Predicted Stability | Potential Degradation Pathways |

| Strongly Acidic (pH < 3) | Moderately Stable | Potential for slow, acid-catalyzed ring opening at elevated temperatures. |

| Weakly Acidic (pH 3-6) | Stable | Minimal degradation expected. |

| Neutral (pH ~7) | Highly Stable | Very low reactivity expected. |

| Alkaline (pH > 8) | Stable | Potential for elimination reactions at elevated temperatures. |

Mechanistic Studies of Morpholine Ring Opening

The opening of the morpholine ring is a potential degradation pathway, though it generally requires forcing conditions. Mechanistic studies on analogous N-alkylmorpholine derivatives suggest that ring cleavage can occur via several routes, often initiated by the quaternization of the nitrogen atom or oxidation.

Under strongly acidic conditions and at high temperatures, a plausible mechanism for the hydrolytic ring opening of the protonated morpholine ring would involve the nucleophilic attack of water on one of the carbon atoms adjacent to the oxygen or nitrogen. This is an S_N2-type reaction, and due to the stability of the six-membered ring, it is expected to be a slow process. The protonation of the ether oxygen would make the adjacent carbons more electrophilic and susceptible to nucleophilic attack.

Alternatively, oxidative cleavage of the morpholine ring has been reported for other derivatives. This can be initiated by various oxidizing agents or even under photolytic conditions. A patent describes a visible light-promoted oxidative cleavage of the C-C bond in morpholine derivatives, although this is not a hydrolytic pathway.

The most likely pathway for hydrolytic degradation leading to ring opening would be an acid-catalyzed process. The key steps would be:

Protonation: Protonation of the ether oxygen atom of the morpholine ring.

Nucleophilic Attack: Attack of a water molecule on one of the adjacent carbon atoms.

Ring Opening: Cleavage of the C-O bond, leading to a ring-opened amino alcohol derivative.

It is important to note that without specific experimental data for this compound, these proposed degradation pathways are based on the established reactivity of similar chemical structures.

Derivatization and Functionalization Strategies for 4 Methyl 3 Hydroxymethyl Morpholine Hcl

Introduction of Diverse Chemical Moieties onto the Morpholine (B109124) Scaffold

The morpholine scaffold, a privileged structure in drug discovery, can be embellished with a wide array of chemical moieties to modulate its physicochemical properties and biological activity. For 4-Methyl-3-(hydroxymethyl)morpholine, derivatization can be systematically approached at its key reactive sites: the morpholine nitrogen and the primary hydroxyl group. General strategies involve standard synthetic transformations that attach everything from simple alkyl or acyl groups to more complex heterocyclic or aromatic systems. These modifications aim to explore the structure-activity relationship (SAR) of resulting analogues, optimizing for target affinity, selectivity, and pharmacokinetic profiles. The introduction of these moieties is often accomplished through N-alkylation, N-acylation, and etherification or esterification of the hydroxymethyl group.

Functionalization at the Hydroxymethyl Group

The primary hydroxyl group at the 3-position is a key handle for introducing structural diversity. Standard functionalization strategies can be employed to convert this group into various other functionalities, thereby altering the molecule's polarity, hydrogen bonding capacity, and potential for interaction with biological targets.

Key functionalization reactions include:

Etherification: Reaction with alkyl halides or tosylates under basic conditions (e.g., using sodium hydride) can yield a range of ether derivatives. This modification can increase lipophilicity and alter the steric profile of the molecule.

Esterification: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU) produces ester analogues. acs.org Esters can serve as prodrugs, designed to be hydrolyzed in vivo to release the active parent compound.

Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters and ethers, often with inversion of configuration if the carbon were a secondary stereocenter. For a primary alcohol like this one, it provides a mild method for introducing functionalities like azides or protected amines.

These transformations are fundamental in creating libraries of compounds for screening. For instance, the hydroxymethyl group is a common site for modification in the development of oxazolidinone antibacterials to enhance their properties. acs.org

Below is a table summarizing potential functionalizations at the hydroxymethyl group.

| Reaction Type | Reagents | Functional Group Introduced |

| Etherification | Alkyl Halide, NaH | Alkoxy (-OR) |

| Esterification | Acid Chloride, Pyridine | Ester (-O-CO-R) |

| Mitsunobu | PPh₃, DIAD, Nucleophile | Varies (e.g., Azide, Phthalimide) |

Modifications at the Morpholine Nitrogen Atom

The nitrogen atom of the morpholine ring is a nucleophilic center that can be readily functionalized. While the starting material is an HCl salt, neutralization provides the free base for reaction. The existing N-methyl group means it is a tertiary amine; however, for analogous structures where this position is a secondary amine (N-H), a host of modifications are possible. In compounds like N-Boc-3-(hydroxymethyl)morpholine, the Boc protecting group can be removed, and the resulting secondary amine can be derivatized. nih.gov

Common modifications include:

N-Alkylation: In related chiral 2-hydroxymethyl morpholine compounds, the nitrogen can be alkylated using reagents like methyl iodide in the presence of a base such as triethylamine. google.com

N-Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form new N-alkyl derivatives.

These modifications are crucial for building complex molecules and are a cornerstone of combinatorial chemistry approaches to drug discovery.

Development of Chiral Derivatizing Agents for Enantioseparation

Chiral molecules like (R)- or (S)-4-Methyl-3-(hydroxymethyl)morpholine are valuable building blocks in asymmetric synthesis. google.com While they are primarily used as chiral synthons to construct larger enantiomerically pure molecules, they conceptually have the potential to be used as chiral derivatizing agents (CDAs). A CDA reacts with a racemic mixture to form diastereomers, which can then be separated by standard chromatographic techniques like HPLC or GC. Although specific applications of 4-Methyl-3-(hydroxymethyl)morpholine HCl as a CDA are not prominently documented in readily available literature, its chiral nature and reactive hydroxyl and amine functionalities make it a candidate for such development. The hydroxyl group could be converted into a chloroformate, which could then be used to derivatize racemic amines or alcohols.

Synthesis of Spiroacetal and Oxazepane Analogues from Morpholine Precursors

Recent advancements in synthetic methodology have enabled the use of morpholine precursors in the creation of complex, three-dimensional scaffolds for drug discovery, such as spiroacetals and oxazepanes. birmingham.ac.ukfigshare.com These sp³-rich structures are of high interest as they can explore chemical space that is structurally distinct from traditional, flatter aromatic compounds. acs.orgchemrxiv.org

A scalable, multi-step synthesis has been developed to produce bis-morpholine spiroacetals and their oxazepane analogues. birmingham.ac.ukchemrxiv.org The general strategy involves:

Formation of a Morpholine Precursor: A key intermediate, such as a 2-chloromethyl-substituted morpholine, is synthesized from readily available materials like epichlorohydrin (B41342) and β-aminoalcohols. acs.org

Generation of an Exocyclic Enol Ether: Base-mediated dehydrochlorination of the precursor yields a morpholine with an exocyclic double bond. figshare.com

Spiroacetal Formation: The enol ether undergoes an electrophile-mediated reaction with an ethanolamine (B43304) derivative. This key step assembles the second heterocyclic ring (either another morpholine or an oxazepane) and constructs the spiroacetal core in a single cascade. chemrxiv.org

Versatility as an Intermediate in Multi-Step Organic Syntheses

Functionalized morpholines are valuable intermediates due to their conformational properties and the synthetic handles they provide. The 4-methyl group defines the tertiary amine, while the hydroxymethyl group at the 3-position offers a primary alcohol for a variety of subsequent chemical transformations, such as oxidation, esterification, or etherification.

This versatility is prominently featured in the synthesis of complex, three-dimensional scaffolds designed for compound libraries in drug discovery. acs.orgchemrxiv.org For instance, substituted morpholines are pivotal starting points in scalable, multi-step routes to produce novel molecular architectures. A key strategy involves the initial synthesis of a functionalized morpholine, such as a 2-chloromethyl-substituted morpholine, which is generated from readily available materials like epichlorohydrin and β-aminoalcohols. acs.orgchemrxiv.org This morpholine intermediate is not the final product but a critical stepping stone, undergoing further reactions such as base-mediated elimination to form an exocyclic enol ether. This reactive species is then elaborated in subsequent steps to build more complex systems, demonstrating the role of the initial morpholine structure as a foundational element in a longer synthetic sequence. acs.orgchemrxiv.org

Role in Chiral Synthesis

The presence of a stereocenter at the C-3 position of this compound makes it a valuable asset in chiral synthesis. Chiral, C-2 functionalized morpholines are key components in numerous pharmaceutical compounds. nih.gov Accessing enantiomerically pure forms of such morpholines is therefore a significant goal in synthetic chemistry.

The synthesis of enantiopure morpholines often relies on methods of asymmetric catalysis. While the morpholine itself can act as a chiral ligand, a more common modern approach is the use of organocatalysis or transition-metal catalysis to create the chiral morpholine scaffold itself. nih.govorganic-chemistry.org For example, a highly effective one-pot tandem reaction combines a titanium-catalyzed hydroamination of specific aminoalkyne substrates to generate cyclic imines, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.org This process yields 3-substituted morpholines with high enantiomeric excess.

Mechanistic studies of such catalytic systems have revealed that factors like hydrogen-bonding interactions between the substrate and the catalyst's chiral ligand are critical for achieving high levels of enantioselectivity. organic-chemistry.org The ability to use simple aldehydes and commercially available organocatalysts to access either enantiomer of the desired morpholine product highlights the power and flexibility of these catalytic methods. nih.gov

Once synthesized in an enantiopure form, chiral morpholines like 4-Methyl-3-(hydroxymethyl)morpholine serve as chiral building blocks. Their inherent chirality is incorporated into a target molecule, influencing the stereochemical outcome of subsequent reactions and defining the final product's three-dimensional structure. This strategy is a cornerstone of modern pharmaceutical synthesis, where the specific stereoisomer of a drug is often responsible for its therapeutic effect. The development of optimized, multi-step procedures to produce these chiral morpholines in good yields and high enantiopurity (75–98% ee) has been a significant advance, enabling the rapid preparation of these pharmaceutically relevant heterocycles. nih.gov

Table 1: Catalytic Methods for Enantioselective Morpholine Synthesis

| Catalytic Method | Key Features | Typical Outcome | Reference |

| Organocatalysis | Uses small organic molecules as catalysts; can be applied to the enantioselective chlorination of aldehydes as a precursor step. | Variable enantiomeric excess (55–98% ee) depending on conditions. | nih.gov |

| Asymmetric Transfer Hydrogenation (ATH) | Often uses Ruthenium catalysts with chiral ligands (e.g., (S,S)-Ts-DPEN); follows a hydroamination step in a one-pot sequence. | High yields and excellent enantiomeric excess (>95% ee). | organic-chemistry.org |

Construction of Complex Molecular Architectures

The utility of morpholine intermediates extends to the synthesis of highly complex and sp³-rich molecular scaffolds, which are of great interest in drug discovery for their structural novelty and potential to interact with new biological targets. chemrxiv.org

A notable application of morpholine intermediates is in the construction of bis-morpholine spiroacetals. These are conformationally well-defined structures with significant three-dimensional complexity. A reported high-yielding, four-step synthesis begins with a 2-chloromethyl-substituted morpholine. acs.orgchemrxiv.org The key steps in this synthetic route are outlined below:

Intermediate Formation : A 2-chloromethylmorpholine is prepared in a one-pot reaction from an N-substituted ethanolamine and epichlorohydrin. chemrxiv.org

Enol Ether Generation : The intermediate undergoes base-mediated dehydrochlorination to produce a reactive exocyclic enol ether. acs.org

Iodoacetalization : The enol ether is reacted with another amino alcohol derivative in an iodoacetalization step.

Second Ring Formation : The final morpholine ring is constructed, completing the spiroacetal framework.

This methodology is robust and can be performed on a large scale, providing access to complex scaffolds from simple starting materials. acs.org

The synthetic route used for spiroacetal systems demonstrates significant flexibility, allowing for the creation of related but distinct molecular architectures. By substituting the starting amino alcohol, the core structure can be modified. For example, by using 3-benzylaminopropan-1-ol instead of an N-benzylethanolamine, the synthesis yields 1,4-oxazepane-containing structures instead of a second morpholine ring. acs.org This adaptability allows for the generation of 6,7- and 7,7-spiroacetal analogues, which are scaffolds that remain largely unexplored in drug discovery programs. acs.orgchemrxiv.org

The Multifaceted Role of this compound in Advanced Chemical Applications

While specific, in-depth research on the direct applications of this compound in polymer and materials science remains nascent in publicly available literature, the broader class of morpholine derivatives offers significant insights into its potential roles. This article explores the prospective and established applications of closely related morpholine compounds, providing a framework for understanding the potential utility of this compound in advanced organic synthesis and materials science.

Role As a Building Block in Complex Molecule Construction

Foundational Element in Medicinal Chemistry Research

The morpholine (B109124) ring is a highly valued scaffold in medicinal chemistry, often referred to as a "privileged pharmacophore." nih.gov Its presence in a molecule can enhance potency and modulate pharmacokinetic properties. nih.gov The ability of the morpholine moiety to interact with target proteins, such as kinases, has driven researchers to incorporate this structure into various lead compounds. nih.gov As a substituted morpholine, 4-Methyl-3-(hydroxymethyl)morpholine HCl provides a ready-made, functionalized core that medicinal chemists can utilize to design and synthesize novel therapeutic agents with a wide range of pharmacological activities. nih.govresearchgate.net The morpholine structure is a component of more than 20 FDA-approved drugs, highlighting its importance in the development of effective pharmaceuticals. enamine.net

Key Intermediate for Pharmaceutical Syntheses

Chiral hydroxymethyl morpholine derivatives are recognized as key intermediates in the synthesis of numerous drug molecules. google.com These compounds serve as critical construction modules for drugs aimed at treating conditions like depression and improving brain function. google.com The synthesis of complex active pharmaceutical ingredients (APIs) often involves multiple steps, where intermediates like this compound are essential for building the final molecular structure. shreemlifesciences.comq100lifesciences.com Its bifunctional nature—a secondary amine within the ring (after potential deprotection) and a primary alcohol—allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multi-step synthetic pathways. researchgate.netsumitomo-chem.co.jp

Constituent in Agrochemical Development

The morpholine scaffold is not only significant in pharmaceuticals but also in the agrochemical industry. nih.gov Derivatives of morpholine are biologically active compounds that have garnered attention for pesticide innovation and development due to their efficacy. nih.gov Morpholine-containing compounds have been developed with insecticidal, fungicidal, herbicidal, and antiviral properties. nih.gov Specific morpholine derivatives are used in the formulation of agrochemicals to create more effective crop protection solutions. chemimpex.comchemimpex.com The integration of the this compound structure can contribute to the development of new pesticides and herbicides, enhancing their stability and efficacy. chemimpex.comchemimpex.comresearchgate.net

Component in the Synthesis of Combinatorial Compound Libraries

Combinatorial chemistry is a powerful technique used in drug discovery to generate a large number of structurally diverse compounds, known as a chemical library, in a systematic and rapid manner. nih.gov These libraries are then screened against biological targets to identify new lead compounds. The process relies on the use of various "building blocks" that are repetitively linked together. nih.gov this compound, with its defined stereochemistry and reactive handle (the hydroxymethyl group), is an ideal building block for inclusion in such libraries. Its incorporation can introduce the favorable pharmacokinetic and structural properties of the morpholine ring into a large array of test compounds, increasing the chemical diversity and potential for discovering novel bioactive molecules. nih.gov

Contribution to Specific Molecular Structures

The utility of this compound as a building block is exemplified by its role in the synthesis of specific classes of biologically active molecules.

The mammalian target of rapamycin (mTOR) is a kinase that is crucial in regulating cell growth and proliferation, making it a key target in cancer therapy. researchgate.netnih.gov Research has focused on developing potent and selective mTOR inhibitors. researchgate.netnih.govmdpi.com Studies have shown that incorporating a morpholine moiety into a tetrahydroquinoline (THQ) scaffold significantly enhances the selectivity and potency of these compounds as mTOR inhibitors. nih.govmdpi.com The morpholine ring is considered a crucial feature for mTOR activity. researchgate.net

In the synthesis of these derivatives, the morpholine component is strategically positioned to optimize interactions within the mTOR active site. mdpi.com Computational studies, including molecular docking and dynamics simulations, have confirmed the strong binding interaction and stability of these morpholine-substituted derivatives. researchgate.netnih.gov One particularly promising compound, designated 10e, which incorporates a morpholine moiety, demonstrated exceptional activity against the A549 lung cancer cell line, with an IC50 value of 0.033 µM, surpassing standard agents like Everolimus. nih.govmdpi.com The structure-activity relationship analysis revealed that the morpholine group was a key factor in the enhanced potency. nih.gov

Table 1: Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives

| Compound | Target/Cell Line | Measured Activity (IC50) |

|---|---|---|

| 10e | A549 Lung Cancer Cells | 0.033 µM nih.govmdpi.com |

| WAY-600 | mTOR | 9.0 nM nih.gov |

| WYE-687 | mTOR | 4.6 nM nih.gov |

| WYE-354 | mTOR | 4.3 nM nih.gov |

This table presents a selection of morpholine-containing compounds and their reported inhibitory activities against mTOR or cancer cell lines.

The dopamine D4 receptor (D4R) has been identified as a potential therapeutic target for neurological and psychiatric disorders. nih.gov Researchers have synthesized and evaluated series of chiral alkoxymethyl morpholine analogs as potent and selective D4R antagonists. nih.govnih.gov In this context, a chiral (S)-hydroxymethyl morpholine derivative serves as the starting point for the synthesis. nih.gov The hydroxymethyl group is utilized to introduce various aryl ethers, allowing for extensive diversification of this part of the molecule to explore structure-activity relationships. nih.gov

Through these efforts, potent and selective D4R antagonists have been identified. nih.govnih.gov For instance, the introduction of 3-substituted indole groups led to some of the most active compounds, with the 6-chloro (4aa), 6-methoxy (4dd), and 6-fluoro (4ee) analogs showing high potency. nih.gov The final lead compound, (S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, emerged as a novel, potent, and highly selective D4 receptor antagonist. nih.govnih.gov The synthesis confirms that the activity resides in the (S)-enantiomer, as the corresponding (R)-enantiomer of a potent analog was found to be inactive. nih.gov

Table 2: Binding Affinity of Chiral Alkoxymethyl Morpholine Analogs for Dopamine D4 Receptor

| Compound | Description | Binding Affinity (Ki) |

|---|---|---|

| 4aa | 6-chloro indole analog | 2.2 nM nih.gov |

| 4dd | 6-methoxy indole analog | 5.4 nM nih.gov |

| 4ee | 6-fluoro indole analog | 5.2 nM nih.gov |

| 4n | 4-methoxy-3-chloro analog | 10.4 nM nih.gov |

| 4m | 3-methoxy-4-fluoro analog | 11.6 nM nih.gov |

| 4p | 3-methoxy-4-chloro analog | 11.6 nM nih.gov |

| 4g | 4-chloro-3-fluorophenyl analog | 19.1 nM nih.gov |

| 4i | 3,4-dichlorophenyl analog | 27 nM nih.gov |

| 4u | imidazo[1,5-a]pyridine analog | 35 nM nih.gov |

This table displays the binding affinities of various synthesized chiral alkoxymethyl morpholine analogs to the dopamine D4 receptor, indicating the impact of different substitutions on potency.

: N-(4-Morpholinomethyl)piperidine as a Corrosion Inhibitor

The strategic use of heterocyclic compounds as foundational units, or building blocks, is a cornerstone of modern synthetic chemistry, enabling the construction of larger, more complex molecules with specialized functions. Within this context, morpholine derivatives serve as versatile precursors for various targets, including molecules designed for industrial applications such as corrosion inhibition. One such molecule is N-(4-morpholinomethyl)piperidine, which functions as a multi-unit gas-phase protection type corrosion inhibitor google.com.

The synthesis of N-(4-morpholinomethyl)piperidine illustrates a classic chemical strategy known as the Mannich reaction. This reaction involves the aminoalkylation of an active hydrogen compound with formaldehyde (B43269) and a primary or secondary amine. In this specific synthesis, morpholine and piperidine (B6355638) act as the key building blocks. The process begins with the reaction of morpholine with a formaldehyde solution to generate an in situ intermediate, N-hydroxymethyl morpholine google.com. This intermediate is then reacted with piperidine, which acts as the nucleophile, displacing the hydroxyl group to form a new carbon-nitrogen bond. This final step yields the target molecule, N-(4-morpholinomethyl)piperidine, which links the morpholine and piperidine rings via a methylene (-CH2-) bridge google.com.

The operational simplicity of this method is suitable for industrial-scale production google.com. The general reaction scheme, based on the described method, is outlined below.

| Step | Reactant 1 | Reactant 2 | Product/Intermediate |

| 1 | Morpholine | Formaldehyde | N-hydroxymethyl morpholine (Intermediate) |

| 2 | N-hydroxymethyl morpholine | Piperidine | N-(4-morpholinomethyl)piperidine |

The resulting compound, N-(4-morpholinomethyl)piperidine, is specifically identified for its utility in preventing metal degradation. Research has confirmed its function is to resist corrosion, classifying it as a multi-unit gas-phase protection type corrosion inhibitor google.com. Compounds of this nature work by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The presence of multiple heteroatoms (nitrogen and oxygen) in the molecular structure of N-(4-morpholinomethyl)piperidine likely facilitates strong adsorption onto metal surfaces, which is a key characteristic of effective corrosion inhibitors.

Future Research Trajectories for 4 Methyl 3 Hydroxymethyl Morpholine Hcl

Innovation in Synthetic Methodologies

The synthesis of morpholine (B109124) derivatives has been a subject of extensive research, with a continuous drive towards efficiency, selectivity, and sustainability. researchgate.netorganic-chemistry.org Future research into the synthesis of 4-Methyl-3-(hydroxymethyl)morpholine HCl is expected to build upon this foundation, exploring novel and optimized synthetic pathways.

Pursuit of Enhanced Stereoselectivity and Enantiomeric Purity

The biological activity of chiral molecules is often contingent on their stereochemistry. Consequently, the development of synthetic methods that afford high levels of stereoselectivity and enantiomeric purity is a paramount objective in modern organic chemistry. For this compound, which possesses a stereocenter at the C-3 position, future research will likely focus on asymmetric synthetic strategies.

Key areas of investigation will include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, will be instrumental in developing enantioselective routes to 4-Methyl-3-(hydroxymethyl)morpholine and its derivatives. organic-chemistry.org Research into novel catalytic systems that can control the stereochemical outcome of the cyclization step in morpholine synthesis is a promising avenue.

Enzymatic Resolutions: Biocatalysis offers a powerful tool for the separation of enantiomers. Research into enzymes that can selectively react with one enantiomer of a racemic mixture of 4-Methyl-3-(hydroxymethyl)morpholine or its precursors could provide a highly efficient method for obtaining the desired stereoisomer in high enantiomeric excess.

The table below summarizes potential stereoselective synthetic strategies for morpholine derivatives, which could be adapted for this compound.

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic Asymmetric Synthesis | Employs chiral catalysts to induce stereoselectivity in the formation of the morpholine ring. | High efficiency, potential for high enantiomeric excess. |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources. | Access to specific stereoisomers, potentially shorter synthetic routes. |

| Enzymatic Resolution | Uses enzymes to selectively transform one enantiomer in a racemic mixture. | High selectivity, mild reaction conditions. |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. unibo.it Future research on the synthesis of this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly methods.

Promising research directions include:

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Methods: The development of highly efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste generation. nih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single operation can reduce solvent usage, energy consumption, and purification efforts. e3s-conferences.org A recent study reported a simple, high-yielding, one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents. nih.gov

Advanced Characterization and Computational Modeling

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and guiding its application. Future research will leverage advanced analytical techniques and computational methods to gain deeper insights into its molecular characteristics.

The characterization of novel morpholine derivatives typically involves a suite of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure and confirming the connectivity of atoms. ijprs.commdpi.com

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. ijprs.commdpi.com

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. ijprs.com

Beyond these standard techniques, advanced characterization methods such as X-ray crystallography could provide definitive information on the solid-state structure and absolute configuration of chiral derivatives.

Computational modeling is poised to play an increasingly important role in the study of this compound. mdpi.com Techniques such as Density Functional Theory (DFT) can be employed to:

Predict molecular geometries and electronic properties.

Calculate spectroscopic data to aid in the interpretation of experimental results.

Model reaction mechanisms and predict the feasibility of synthetic routes.

Simulate interactions with other molecules, which is particularly relevant for understanding its behavior as a chemical intermediate.

Expansion of Derivatization and Functionalization Horizons

The versatility of this compound as a chemical scaffold lies in the potential for modification at its various functional groups. The hydroxyl and secondary amine (after deprotonation of the hydrochloride salt) moieties offer reactive sites for a wide range of chemical transformations.

Future research will likely explore the derivatization of this compound to create a library of novel compounds with diverse properties. Key areas of investigation will include:

Modification of the Hydroxymethyl Group: This group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as esters, ethers, and halides, opening up a wide array of synthetic possibilities.

N-Functionalization: The nitrogen atom of the morpholine ring can be alkylated, acylated, or incorporated into more complex heterocyclic systems.

Ring Modifications: While more challenging, research into methods for modifying the morpholine ring itself could lead to the synthesis of novel and structurally diverse analogs.

The development of efficient and selective derivatization methods will be crucial for unlocking the full potential of this compound as a versatile building block. ijprs.comnih.govresearchgate.net

Broadening the Scope of Applications as a Chemical Intermediate

The inherent structural features of this compound make it an attractive intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.nete3s-conferences.org The morpholine scaffold is a common motif in a wide range of biologically active compounds. ontosight.airesearchgate.netresearchgate.netontosight.ai

Future research will focus on leveraging this compound as a key building block in the synthesis of:

Novel Pharmaceutical Agents: The chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically pure drugs, where stereochemistry is critical for therapeutic efficacy.

Agrochemicals: Morpholine derivatives have found applications as fungicides and herbicides. e3s-conferences.org The unique substitution pattern of this compound may lead to the discovery of new agrochemicals with improved activity and environmental profiles.

Fine Chemicals and Materials: The functional groups present in this molecule allow for its incorporation into polymers and other materials, potentially imparting unique properties. e3s-conferences.org

The continued exploration of the reactivity of this compound and its derivatives will undoubtedly expand its utility as a versatile chemical intermediate in a variety of applications.

Q & A

Q. What are the established synthetic routes for 4-Methyl-3-(hydroxymethyl)morpholine HCl, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, morpholine derivatives are often synthesized by reacting morpholine with halogenated precursors under controlled pH and temperature. Key parameters include:

- Catalysts : Use of bases like triethylamine to deprotonate intermediates.

- Temperature : Reactions often proceed at 60–80°C to balance yield and side reactions.

- Purification : Crystallization (e.g., using ethanol/water mixtures) or chromatography (e.g., silica gel with dichloromethane/methanol gradients) to isolate the hydrochloride salt .

Example: A morpholine coordination compound was synthesized with 41% yield via a published procedure, emphasizing reaction time and stoichiometric control .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., hydroxymethyl proton signals at δ 3.5–4.0 ppm).

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (e.g., ±0.3% deviation) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm assess purity (>98%).

- Melting Point : Decomposition range (e.g., 167–170°C) indicates salt stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yield or impurity issues?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, reaction time) to identify optimal conditions.

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to remove water in condensation reactions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Example: Adjusting pH during derivatization improved morpholine recovery from 102.2% to 124.3% in GC-MS analysis .

Q. What strategies are recommended for resolving contradictory data in biological activity assays of this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using enzymatic assays (e.g., IC determination) and cellular viability tests (e.g., MTT assay).

- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to rule out assay interference.

- Structural Confirmation : Verify derivative identity via X-ray crystallography or mass spectrometry to ensure activity correlates with intended structure .

Q. How does the hydrochloride salt form of 4-Methyl-3-(hydroxymethyl)morpholine influence its solubility and stability compared to the free base?

- Methodological Answer :

- Solubility : The HCl salt enhances aqueous solubility (e.g., >50 mg/mL in water at pH 1.5–3.0) due to ionic dissociation.

- Stability : The salt form reduces hygroscopicity, improving shelf life. Stability studies under accelerated conditions (40°C/75% RH) can quantify degradation rates .

Q. What are the best practices for quantifying trace amounts of this compound in complex biological matrices?

- Methodological Answer :

- Derivatization : Treat samples with 0.05 M HCl and sodium nitrite to form stable derivatives for GC-MS analysis.

- pH Optimization : Maintain pH ≤1.5 during extraction to maximize recovery (102.2% with RSD 0.8%) .

- Internal Standards : Use deuterated analogs (e.g., morpholine-d8 hydrochloride) to correct for matrix effects .

Q. In comparative studies with analogous morpholine derivatives, what structural features of this compound contribute to its unique reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.